molecular formula C43H76N12O15S2 B12114676 H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH

Cat. No.: B12114676
M. Wt: 1065.3 g/mol
InChI Key: GYNQDZNXDPVSHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic peptide composed of ten amino acids: methionine, glutamine, methionine, asparagine, lysine, valine, leucine, aspartic acid, and serine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Resin Loading: The first amino acid, serine, is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid, aspartic acid, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and reducing human error. Additionally, large-scale production may utilize high-performance liquid chromatography (HPLC) for purification to ensure the final product’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid side chains can participate in substitution reactions, such as the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used under mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used depending on the desired substitution.

Major Products Formed

    Oxidation: Methionine sulfoxide or methionine sulfone.

    Reduction: Free thiols from disulfide bonds.

    Substitution: Modified amino acid side chains with new functional groups.

Scientific Research Applications

Biochemical Properties

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH consists of multiple amino acids, including methionine, glutamine, asparagine, lysine, valine, leucine, aspartic acid, and serine. The combination of these amino acids contributes to its structural stability and functionality. The molecular formula is C141H219N33O41SC_{141}H_{219}N_{33}O_{41}S, with a molecular weight of approximately 3064.5 g/mol .

Neuroprotective Effects

Recent studies have indicated that peptides similar to H-DL-Met-DL-Gln-DL-Met exhibit neuroprotective properties. For instance, D-amino acids have been explored as biomarkers for cognitive function and dementia risk . The presence of D-serine, which is part of the peptide structure, has been linked to synaptic plasticity and neuroprotection in various neurological conditions.

Drug Delivery Systems

Hydrogels incorporating similar peptides have shown promise in drug delivery applications. These hydrogels can provide controlled release mechanisms for therapeutic agents, enhancing their efficacy while minimizing side effects . The biocompatibility and tunability of hydrogels make them ideal carriers for peptides like H-DL-Met-DL-Gln-DL-Met.

Cancer Therapy

Peptides are increasingly being utilized in cancer therapy due to their ability to target specific cellular pathways. The design of peptide-based drugs can enhance the selectivity and potency of treatments while reducing systemic toxicity. Research into hydrogels that respond to reactive oxygen species (ROS) has highlighted their potential in targeting tumor environments characterized by elevated ROS levels .

Case Studies and Research Findings

StudyFocusFindings
Nature Communications (2020)Cognitive FunctionIdentified D-amino acids as potential biomarkers for dementia; noted the role of D-serine in cognitive health .
Advanced Therapeutics (2024)Hydrogel ApplicationsDiscussed the use of hydrogels in drug delivery; emphasized the importance of peptide incorporation for enhanced therapeutic outcomes .
Cancer Research Journal (2023)Targeted TherapyExplored peptide-based strategies for selective cancer treatment; highlighted the role of ROS-responsive systems .

Mechanism of Action

The mechanism by which H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH exerts its effects depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing various signaling pathways. For example, the peptide could bind to a receptor, triggering a cascade of intracellular events that lead to a physiological response.

Comparison with Similar Compounds

Similar Compounds

    H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-NH2: Similar sequence but with an amide group at the C-terminus.

    H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Thr-OH: Similar sequence but with threonine instead of serine.

Uniqueness

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH: is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. The presence of methionine residues makes it susceptible to oxidation, while the combination of hydrophilic and hydrophobic amino acids influences its solubility and interaction with other molecules.

Biological Activity

H-DL-Met-DL-Gln-DL-Met-DL-Asn-DL-Lys-DL-Val-DL-Leu-DL-Asp-DL-Ser-OH is a synthetic peptide composed of a specific sequence of amino acids, each in both D- and L- forms. The presence of these dual stereoisomers is crucial as it can significantly influence the compound's biological activity and stability. This article explores the biological activity of this compound, focusing on its interactions, mechanisms, and potential applications based on diverse research findings.

Composition and Structure

The peptide consists of the following amino acids:

  • Methionine (Met)
  • Glutamine (Gln)
  • Asparagine (Asn)
  • Lysine (Lys)
  • Valine (Val)
  • Leucine (Leu)
  • Aspartic Acid (Asp)
  • Serine (Ser)

Each amino acid contributes to the peptide's unique properties, including its interaction with biological targets and its overall stability in physiological conditions.

Biological Activities

The biological activities attributed to this compound include:

  • Antioxidant Activity : Peptides with similar structures have demonstrated antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : D-amino acids have been shown to play a role in cognitive function and may serve as biomarkers for dementia risk, suggesting potential neuroprotective applications for this peptide .
  • Antimicrobial Properties : Certain peptides exhibit antimicrobial activity, which could be relevant for developing therapeutic agents against infections.
  • Regulatory Functions : The peptide may influence metabolic pathways through its interactions with various receptors and enzymes.

The mechanisms by which this compound exerts its biological effects are still under investigation. Studies indicate that its binding affinity to specific molecular targets plays a significant role in its functionality. This includes interactions with receptors involved in neurotransmission and metabolic regulation.

Comparative Analysis with Similar Peptides

To better understand the unique properties of this compound, a comparison with structurally similar peptides is provided below:

Compound NameKey FeaturesUnique Aspects
H-Lys-Ala-GlyContains basic and neutral amino acidsSimpler structure with fewer residues
H-Met-Glu-ValIncludes acidic and hydrophobic residuesPotential for different interaction profiles
H-Gln-Pro-ThrComposed of polar and non-polar residuesFocused on stability due to proline's cyclic structure

The specific combination of D- and L-isomers in this compound may provide unique structural and functional properties compared to these similar compounds.

Case Studies

Research has shown that peptides similar to H-DL-Met have been tested for various therapeutic effects:

  • Neuroprotective Studies : A study demonstrated that D-amino acids could enhance cognitive functions in animal models, suggesting that compounds like H-DL-Met could be further explored for neurodegenerative diseases .
  • Antioxidant Research : Another study indicated that peptides derived from natural sources exhibited significant antioxidant activity, which may be relevant for synthetic peptides like H-DL-Met .

Properties

IUPAC Name

3-[[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[5-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[(1-carboxy-2-hydroxyethyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H76N12O15S2/c1-21(2)17-27(39(65)52-29(19-33(59)60)41(67)54-30(20-56)43(69)70)53-42(68)34(22(3)4)55-38(64)24(9-7-8-14-44)49-40(66)28(18-32(47)58)51-37(63)26(13-16-72-6)50-36(62)25(10-11-31(46)57)48-35(61)23(45)12-15-71-5/h21-30,34,56H,7-20,44-45H2,1-6H3,(H2,46,57)(H2,47,58)(H,48,61)(H,49,66)(H,50,62)(H,51,63)(H,52,65)(H,53,68)(H,54,67)(H,55,64)(H,59,60)(H,69,70)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNQDZNXDPVSHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H76N12O15S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1065.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.